2-benzoyl-4,5-dimethoxyphenol
Description
Properties
IUPAC Name |
(2-hydroxy-4,5-dimethoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIQQENNUNILQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-4,5-dimethoxyphenol typically involves the reaction of 2,4-dimethoxybenzoyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-4,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
Biological Activities
2-Benzoyl-4,5-dimethoxyphenol exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Anticonvulsant Activity : Research indicates that derivatives of this compound possess anticonvulsant properties, which can be beneficial in the treatment of epilepsy .
- Antidepressant Properties : The compound has shown promise as an antidepressant, potentially due to its influence on neurotransmitter systems involved in mood regulation .
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for cancer therapy .
Synthesis Example
A typical synthesis pathway may include:
- Starting Materials : 4,5-dimethoxyphenol and benzoyl chloride.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures.
- Purification : The product is purified using recrystallization techniques to achieve a high degree of purity.
Case Studies
Several studies have highlighted the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-benzoyl-4,5-dimethoxyphenol involves its ability to absorb UV light, which prevents the degradation of materials and protects biological tissues from UV-induced damage. The hydroxyl and methoxy groups play a crucial role in stabilizing the excited state of the molecule, allowing it to dissipate the absorbed energy as heat .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
- 2-Allyl-4,5-dimethoxyphenol: Naturally occurring in daciniphilous orchids as part of phenylpropanoid blends, this compound features an allyl group at the 2-position.
- 2-Benzyl-4,5-dimethoxyphenol: A byproduct in benzyl ether deprotection reactions, this compound exhibits moderate polarity (Rf = 0.40 in EtOAc/hexanes) compared to 3,4-dimethoxyphenol (Rf = 0.33) . The benzyl group’s electron-rich nature may reduce acidity relative to the benzoyl derivative.
- N-Substituted Derivatives (e.g., 3h–3n) : These include amide- or sulfonamide-functionalized analogs of 2-benzoyl-4,5-dimethoxyphenethyl groups. Such modifications enhance molecular complexity and are associated with diverse NMR profiles, suggesting tailored solubility and reactivity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Benzoyl-4,5-dimethoxyphenol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses the molecular formula and a molecular weight of approximately 272.29 g/mol. The compound features a benzoyl group attached to a dimethoxy-substituted phenolic structure, which contributes to its unique reactivity and biological profile.
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells. In vitro studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various pathogens. Specifically, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers significantly. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.
The biological activities of this compound are largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular responses to stress and damage.
- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative stress, thereby protecting cells from damage.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
- Antimicrobial Activity : In a comparative study against common pathogens, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for Gram-positive bacteria such as Staphylococcus aureus .
- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 by approximately 40% .
- Anticancer Activity : A study on prostate cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability by 60% at a concentration of 50 µM after 48 hours, with associated increases in apoptotic markers.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | High (IC50 = 25 µg/mL) | Moderate (MIC = 15-30 µg/mL) | Significant reduction in cytokines | Induces apoptosis (60% viability loss) |
| Similar Compound A | Moderate | Low | Minimal effect | No significant activity |
| Similar Compound B | High | Moderate | Moderate effect | Induces apoptosis (30% viability loss) |
Q & A
Q. What are the established synthetic routes for 2-benzoyl-4,5-dimethoxyphenol, and how can its purity be validated?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4,5-dimethoxyphenol with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis, purity is validated via HPLC with UV detection (λ = 254 nm) and corroborated by NMR spectroscopy. For example, -NMR should display characteristic aromatic protons at δ 6.8–7.5 ppm (benzoyl group) and methoxy signals near δ 3.8–4.0 ppm. Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 274.1 (C₁₅H₁₄O₄) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- -NMR : Methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl protons (broad singlet, δ ~5.5 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹) and O–H (3200–3400 cm⁻¹).
- UV-Vis : Absorbance maxima at ~280 nm (benzoyl π→π* transitions) and ~310 nm (methoxy-substituted phenolic transitions) .
Q. What biological activities have been reported for this compound?
- Methodological Answer : The compound exhibits insect pheromone-like behavior. For instance, in Bactrocera dorsalis (fruit flies), it is a metabolite of methyl eugenol and accumulates in male rectal glands, enhancing mating competitiveness. Bioassays involve gas chromatography-mass spectrometry (GC-MS) to track metabolite levels in insect tissues .
Advanced Research Questions
Q. How can computational models predict the chiroptical properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with polarizable continuum solvation models (e.g., IEF-PCM) calculates electronic circular dichroism (ECD) and optical rotation (OR). Basis sets like 6-311+G(d,p) are used to optimize geometries, and TD-DFT predicts excited-state transitions. Discrepancies between experimental and theoretical ECD spectra may require re-evaluating solvent effects or conformational sampling .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer : Systematic studies under controlled conditions are critical:
- Solubility : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol, water).
- Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Conflicting reports may arise from impurities or photooxidation; thus, light-protected storage and inert atmospheres (N₂) are recommended .
Q. What strategies optimize solid-phase synthesis of this compound conjugates for peptide coupling?
- Methodological Answer : Employ Fmoc-based resins (e.g., 5-(4’-Fmoc-aminomethyl-3’,5-dimethoxyphenol) valeric acid resin) to anchor the phenolic group. After deprotection (20% piperidine/DMF), activate the benzoyl moiety via HBTU/DIPEA for peptide coupling. Purify intermediates via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
